molecular formula C14H13N3O4 B2773313 ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 847915-87-1

ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate

Cat. No. B2773313
CAS RN: 847915-87-1
M. Wt: 287.275
InChI Key: LGDQOTZIQAXIDB-UHFFFAOYSA-N
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Description

“Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives involves a variety of methods. For example, the synthesis of pyridazinium salts can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions .


Physical And Chemical Properties Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . These properties include inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is not mentioned in the retrieved papers, pyridazine derivatives have been shown to have numerous practical applications in medicinal chemistry .

Future Directions

Pyridazine derivatives have shown a wide range of pharmacological activities and have been utilized in various drug discovery programmes . This suggests a promising future for the development and application of these compounds in medicinal chemistry .

properties

IUPAC Name

ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQOTZIQAXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

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